2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxyphenethyl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxyphenethyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of an indole ring, an acetylamino group, and a methoxyphenethyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxyphenethyl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Acetylamino Group: The acetylamino group can be introduced by acetylation of the amino group on the indole ring using acetic anhydride or acetyl chloride.
Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group can be attached to the indole ring through a nucleophilic substitution reaction, where the indole nitrogen acts as a nucleophile and reacts with a suitable electrophile, such as a halogenated methoxyphenethyl compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxyphenethyl)acetamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted indole derivatives with modified functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways in biological systems. The indole ring structure allows the compound to bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, indole derivatives have been shown to inhibit enzymes such as β-secretase, which is involved in the formation of amyloid plaques in Alzheimer’s disease . The acetylamino and methoxyphenethyl groups may also contribute to the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxyphenethyl)acetamide can be compared with other similar compounds, such as:
N-{N-[4-(acetylamino)-3,5-dichlorobenzyl]carbamimidoyl}-2-(1H-indol-1-yl)acetamide: This compound also contains an indole ring and an acetylamino group, but differs in the presence of a dichlorobenzyl group instead of a methoxyphenethyl group.
4-Methoxyphenethyl Alcohol: This compound contains the methoxyphenethyl group but lacks the indole ring and acetylamino group, making it structurally simpler.
The uniqueness of this compound lies in its combination of functional groups, which may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C21H23N3O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-15(25)23-19-4-3-5-20-18(19)11-13-24(20)14-21(26)22-12-10-16-6-8-17(27-2)9-7-16/h3-9,11,13H,10,12,14H2,1-2H3,(H,22,26)(H,23,25) |
InChI Key |
IFXKBBGUWZSOPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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